molecular formula C17H18N2O4 B2749921 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide CAS No. 93649-72-0

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B2749921
CAS No.: 93649-72-0
M. Wt: 314.341
InChI Key: QLXWFZYOLPOIEL-VCHYOVAHSA-N
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Description

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound known for its potential applications in various scientific fields. This compound features a complex structure with functional groups that contribute to its reactivity and utility in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process:

  • Formation of the Hydrazide Intermediate: : The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Condensation Reaction: : The hydrazide intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product. This condensation reaction is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been explored for various applications:

  • Medicinal Chemistry: : It has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.

  • Material Science: : The compound can be used in the synthesis of polymers and advanced materials with specific properties.

  • Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism by which N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Hydroxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which enhances its reactivity and potential for diverse chemical modifications. This dual functionality distinguishes it from similar compounds and broadens its application scope in various scientific fields.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-3-6-14(7-4-12)23-11-17(21)19-18-10-13-5-8-15(20)16(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWFZYOLPOIEL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93649-72-0
Record name N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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